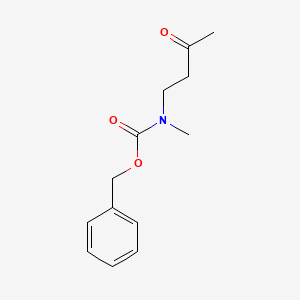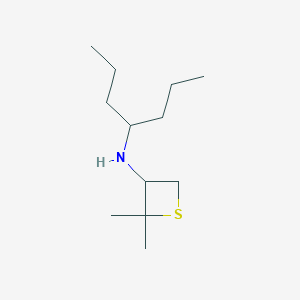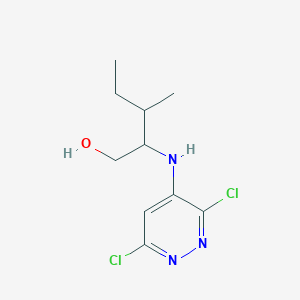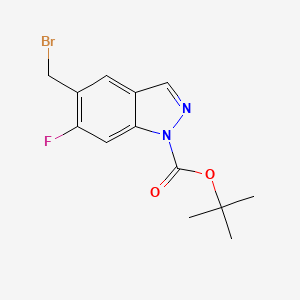
5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide: is an organic compound with a complex structure, featuring both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-5-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 5-amino-2-chlorobenzoic acid is then reacted with 2-ethoxy-5-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain cancers and inflammatory diseases. Industry : Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- 5-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide
- 2-Amino-5-chloro-N,3-dimethylbenzamide
Comparison:
- 5-Amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
5-amino-2-chloro-N-(2-ethoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-21-15-7-4-10(2)8-14(15)19-16(20)12-9-11(18)5-6-13(12)17/h4-9H,3,18H2,1-2H3,(H,19,20) |
InChI Key |
VEVYWBZZSKSLQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)



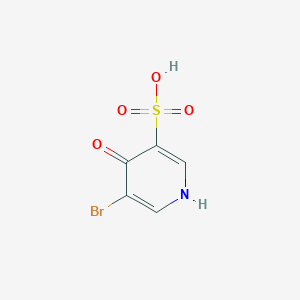

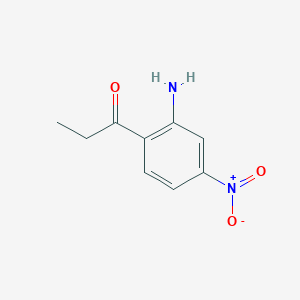
![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
